

Standard Operating Procedure for Handling and Dissolving DNA Gyrase B-IN-2

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Compound of Interest

Compound Name: DNA gyrase B-IN-2

Cat. No.: B12385049

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Application Notes

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.^{[1][2]} This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).^[1] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function.^[1]

"DNA gyrase B-IN-2" is a potent inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the GyrB subunit, it competitively inhibits ATP hydrolysis, thereby preventing DNA supercoiling.^[3] This inhibition of DNA gyrase leads to the disruption of essential cellular processes in bacteria, ultimately resulting in cell death. This document provides a detailed standard operating procedure (SOP) for the handling, dissolution, and experimental use of **DNA gyrase B-IN-2**. For the purposes of this SOP, we will use the well-characterized DNA gyrase B inhibitor, Novobiocin, as a representative compound for "DNA gyrase B-IN-2" due to the lack of specific public information on a compound with this exact name.

Mechanism of Action

DNA gyrase B-IN-2 acts as a catalytic inhibitor of DNA gyrase. Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, **DNA gyrase B-IN-2** targets the GyrB subunit's ATPase domain. This competitive inhibition of ATP binding and hydrolysis prevents the conformational changes required for the enzyme to introduce negative supercoils into the DNA. The ultimate downstream effect is the cessation of DNA replication and transcription, leading to bacteriostasis and, eventually, bactericidal effects.

Physicochemical and Solubility Data

All quantitative data for "**DNA gyrase B-IN-2**" (represented by Novobiocin sodium salt) are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₅ N ₂ O ₁₁ · Na	
Molecular Weight	634.6 g/mol	
Appearance	Crystalline solid	
Purity	≥95%	
UV/Vis (λ _{max})	212, 249, 307 nm	
Solubility (in water)	~100 mg/mL	
Storage Temperature	-20°C	
Stability	≥4 years (as solid)	

Experimental Protocols

1. Handling and Storage of **DNA Gyrase B-IN-2**

- **Safety Precautions:** Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
- **Storage of Solid Compound:** Store the crystalline solid form of **DNA gyrase B-IN-2** at -20°C in a tightly sealed container.

- **Storage of Stock Solutions:** It is recommended to prepare fresh aqueous solutions. If storage is necessary, filter-sterilize the solution and store it in a dark bottle at 4°C for no more than one day to maintain its stability.

2. Preparation of Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

- **Materials:**
 - **DNA gyrase B-IN-2** (crystalline solid)
 - Sterile, deionized water
 - Sterile microcentrifuge tubes or vials
 - Vortex mixer
 - 0.2 µm syringe filter
- **Procedure:**
 - Weigh out the desired amount of **DNA gyrase B-IN-2** solid in a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile, deionized water to achieve a concentration of 10 mg/mL. For example, add 1 mL of water to 10 mg of the compound.
 - Vortex the tube until the solid is completely dissolved. The solubility in water is high, approximately 100 mg/mL.
 - Filter-sterilize the solution using a 0.2 µm syringe filter into a new sterile tube.
 - Label the tube with the compound name, concentration, and date of preparation.
 - Use the solution immediately or store it at 4°C in a dark container for up to one day.

3. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibitory effect of **DNA gyrase B-IN-2** on the supercoiling activity of DNA gyrase.

- Materials:
 - E. coli DNA gyrase
 - Relaxed pBR322 DNA (substrate)
 - 5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
 - **DNA gyrase B-IN-2** stock solution
 - Sterile water
 - Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
 - Agarose
 - 1x TAE buffer
 - Ethidium bromide (or other DNA stain)
 - Proteinase K (optional)
 - Chloroform:isoamyl alcohol (24:1) (optional)
- Procedure:
 - On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 30 µL reaction volume:
 - Sterile water (to a final volume of 30 µL)
 - 6 µL of 5x DNA Gyrase Assay Buffer
 - 0.5 µg of relaxed pBR322 DNA

- Desired concentration of **DNA gyrase B-IN-2** (diluted from stock solution)
- 1 Unit of E. coli DNA gyrase
- Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubate the reactions at 37°C for 30-60 minutes.
- Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
- (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
- (Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein.
- Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.
- Run the gel until the dye front has migrated an adequate distance.
- Visualize the DNA bands under UV light and document the results. Supercoiled DNA will migrate faster than relaxed DNA.

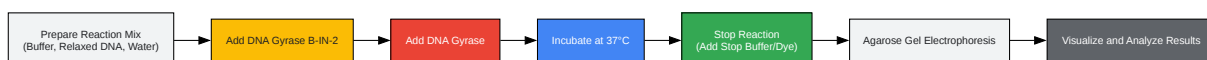
Quantitative Data

The inhibitory activity of **DNA gyrase B-IN-2** can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Compound	Target	Assay Type	IC ₅₀	Reference
Novobiocin (representing DNA gyrase B- IN-2)	E. coli DNA Gyrase	Supercoiling Inhibition	~26 nM	
Compound 154	E. coli DNA Gyrase	Supercoiling Inhibition	3.1 ± 0.7 µM	
Compound 40	E. coli DNA Gyrase	Supercoiling Inhibition	47.6 ± 3.7 µM	
Redx03863	M. tuberculosis DNA Gyrase	Supercoiling Inhibition	9.0 nM	
Redx04739	M. tuberculosis DNA Gyrase	Supercoiling Inhibition	30 nM	

Visualizations

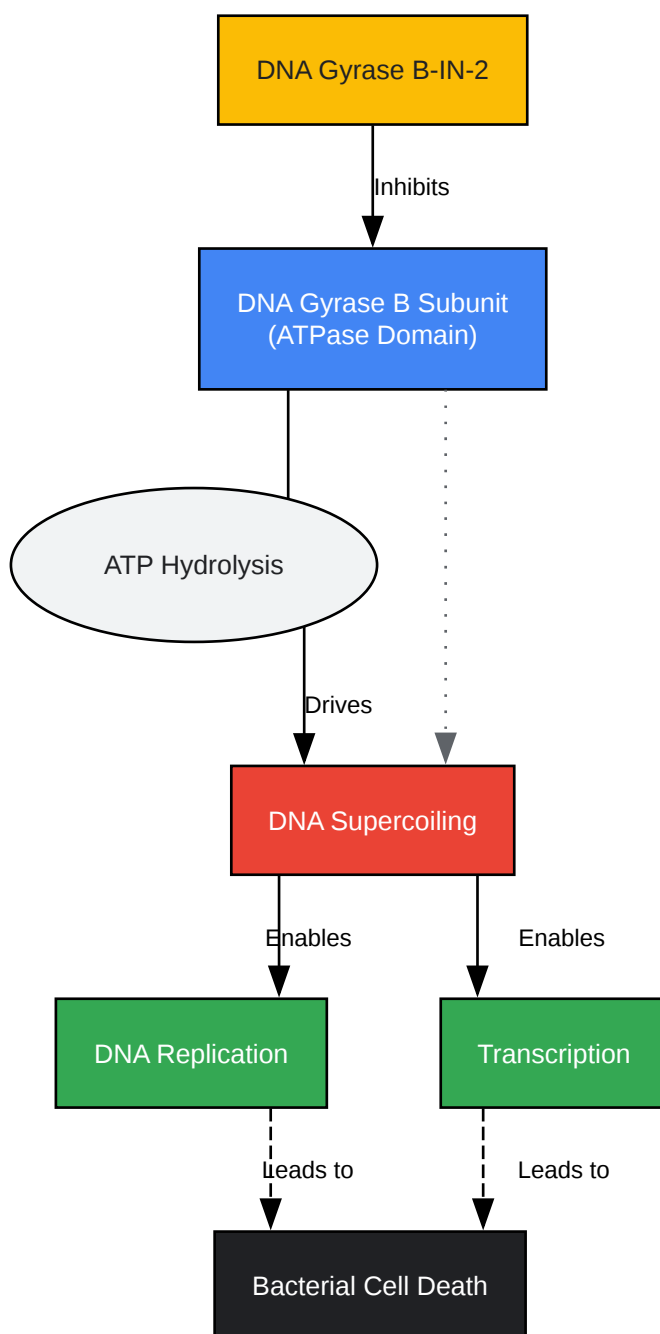
Experimental Workflow for DNA Gyrase Inhibition Assay



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Caption: Workflow for determining the inhibitory activity of **DNA gyrase B-IN-2**.

Signaling Pathway of **DNA Gyrase B-IN-2** Action



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Caption: Mechanism of action of **DNA gyrase B-IN-2** leading to bacterial cell death.

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References

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